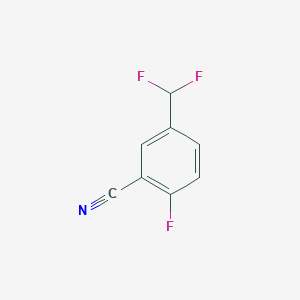

5-(Difluoromethyl)-2-fluorobenzonitrile

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

5-(difluoromethyl)-2-fluorobenzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F3N/c9-7-2-1-5(8(10)11)3-6(7)4-12/h1-3,8H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUOWBZBLZCXHIY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)F)C#N)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F3N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 Difluoromethyl 2 Fluorobenzonitrile and Analogs

Strategies for the Construction of the Difluoromethyl Moiety

The formation of a carbon-difluoromethyl bond on an aromatic ring can be achieved through several distinct mechanistic pathways, including electrophilic, nucleophilic, and radical approaches, as well as transition metal-catalyzed cross-coupling reactions.

Electrophilic difluoromethylation involves the use of a reagent that delivers a "CF₂H⁺" equivalent to an electron-rich aromatic or heteroaromatic substrate. While less common than other methods, the development of shelf-stable and effective electrophilic reagents is an area of active research. One such example is the development of [[(ethoxycarbonyl)difluoromethyl]thio]phthalimide, a stable crystalline solid. acs.org This reagent can efficiently transfer a fluoroalkylthio group to various nucleophiles, including electron-rich arenes. acs.org The subsequent conversion of the ethoxycarbonyl group can lead to the desired difluoromethyl functionality. acs.org

These reagents are synthesized from readily available starting materials. For instance, [[(ethoxycarbonyl)difluoromethyl]thio]phthalimide can be prepared from N-(chlorosulfenyl) phthalimide and an in situ generated silver difluoroacetate derivative (AgCF₂CO₂Et). acs.org

Nucleophilic difluoromethylation utilizes a "CF₂H⁻" synthon to displace a leaving group, typically a halide, on the aromatic ring. A significant challenge is the generation and stabilization of the difluoromethyl anion. One effective strategy employs difluoromethyl phenyl sulfone as a stable precursor. cas.cnnih.gov In the presence of a strong base, this sulfone generates a (benzenesulfonyl)difluoromethyl anion, which can then react with electrophiles. cas.cn

While initially developed for the difluoromethylation of primary alkyl halides through a nucleophilic substitution followed by reductive desulfonylation, this concept can be adapted for aromatic systems. cas.cnnih.gov The process involves the initial formation of an alkylated difluoromethyl sulfone, which is then reduced to the final difluoromethyl compound. cas.cn

Table 1: Nucleophilic Difluoromethylation of Alkyl Halides using Phenyl(sulfonyl)difluoromethane

| Entry | Alkyl Halide | Product | Yield (%) |

|---|---|---|---|

| 1 | 1-Iodooctane | 1,1-Difluorononane | 81 |

| 2 | 1-Iododecane | 1,1-Difluoroundecane | 80 |

| 3 | 1-Iodohexadecane | 1,1-Difluoroheptadecane | 79 |

| 4 | 1-Bromo-3-phenylpropane | 1,1-Difluoro-4-phenylbutane | 76 |

Data sourced from studies on alkyl halides, demonstrating the efficacy of the nucleophilic difluoromethylation strategy. cas.cn

Radical difluoromethylation has become a powerful tool for incorporating the CF₂H group into organic molecules due to its mild reaction conditions and broad functional group tolerance. researchgate.net These methods often utilize visible light photocatalysis to generate difluoromethyl radicals from various precursors. nih.govrsc.orgmdpi.com

A common precursor for generating the difluoromethyl radical is bromodifluoromethane (BrCF₂H). princeton.edu In one approach, a photocatalyst, upon excitation by visible light, initiates a process that leads to the formation of a silyl radical. princeton.edu This silyl radical then abstracts a bromine atom from bromodifluoromethane to generate the key CF₂H radical, which can then add to the aromatic ring. nih.govrsc.orgprinceton.edu This strategy has been successfully applied to a wide array of aryl and heteroaryl halides. princeton.edu

Another approach involves reagents like S-(Difluoromethyl)benzenesulfonothioate (PhSO₂SCF₂H), which can serve as a difluoromethylthiyl radical source under visible light irradiation, providing a metal-free method for aromatic difluoromethylthiolation. nih.govrsc.org

Transition metal-catalyzed cross-coupling reactions are among the most direct and widely used methods for forming C(sp²)-CF₂H bonds. These reactions typically involve the coupling of an aryl halide or its equivalent with a difluoromethyl source, mediated by a copper or palladium catalyst.

Copper-mediated cross-coupling provides a straightforward method for the difluoromethylation of aryl and vinyl iodides. nih.govacs.orgberkeley.edu A common and effective system combines copper(I) iodide (CuI), cesium fluoride (B91410) (CsF), and (difluoromethyl)trimethylsilane (TMSCF₂H) as the source of the difluoromethyl group. nih.govacs.org This method is notable for its operational simplicity and use of inexpensive, readily available reagents. nih.govacs.org

The reaction tolerates a wide range of functional groups, including amines, ethers, amides, and esters, and is effective for electron-rich, electron-neutral, and sterically hindered aryl iodides. nih.gov Although difluoromethyl copper species are known to be less stable than their trifluoromethyl counterparts, specific conditions have been identified that allow for high yields. nih.govacs.org

Table 2: Copper-Mediated Difluoromethylation of Various Aryl Iodides

| Entry | Aryl Iodide | Product | Yield (%) |

|---|---|---|---|

| 1 | 4-Iodo-1,1'-biphenyl | 4-(Difluoromethyl)-1,1'-biphenyl | 99 (90) |

| 2 | 1-Iodo-4-phenoxybenzene | 1-(Difluoromethyl)-4-phenoxybenzene | 99 (83) |

| 3 | 4-Iodo-N,N-dimethylaniline | 4-(Difluoromethyl)-N,N-dimethylaniline | 98 (85) |

| 4 | 2-Iodo-1,3,5-trimethylbenzene | 2-(Difluoromethyl)-1,3,5-trimethylbenzene | 99 (88) |

| 5 | Methyl 4-iodobenzoate | Methyl 4-(difluoromethyl)benzoate | 20 |

Yields determined by ¹⁹F NMR, with isolated yields in parentheses. Reactions were performed with the aryl iodide, CuI (1.0 equiv), CsF (3.0 equiv), and TMSCF₂H (5.0 equiv) in NMP. nih.gov

Palladium catalysis offers a versatile platform for the difluoromethylation of various aromatic substrates, including aryl chlorides, bromides, and boronic acids. acs.org One strategy involves the cross-coupling of aryl chlorides or bromides with TMSCF₂H, using specific palladium catalysts like Pd(dba)₂/BrettPhos or Pd(PᵗBu₃)₂ to achieve good yields of difluoromethylated arenes. acs.org

Another powerful method utilizes the ex-situ generation of difluoroiodomethane (ICF₂H), which is then used in a palladium-catalyzed coupling with aryl boronic acids or their ester derivatives. nih.govscilit.com This two-chamber reactor approach allows for the controlled generation and immediate use of the difluoromethylating agent. nih.gov Mechanistic studies on the coupling of aryl boronic acids with ICF₂H have shown that the reaction proceeds through a square-planar trans-(PPh₃)₂Pd(II)(CF₂H)I complex, which undergoes transmetalation and reductive elimination to form the desired product. acs.org

This catalytic system is effective for a range of pharmaceutically relevant molecules and can be adapted for deuterium (B1214612) labeling by incorporating D₂O into the difluoroiodomethane-generating chamber. nih.gov

Table 3: Palladium-Catalyzed Difluoromethylation of Arylboronic Acids with ICF₂H

| Entry | Arylboronic Acid | Product | Yield (%) |

|---|---|---|---|

| 1 | 4-Biphenylboronic acid | 4-(Difluoromethyl)-1,1'-biphenyl | 91 |

| 2 | 4-Formylphenylboronic acid | 4-(Difluoromethyl)benzaldehyde | 76 |

| 3 | 3-Nitrophenylboronic acid | 1-(Difluoromethyl)-3-nitrobenzene | 85 |

| 4 | Naphthalene-2-boronic acid | 2-(Difluoromethyl)naphthalene | 89 |

Data demonstrates the scope of the palladium-catalyzed reaction. acs.org

C-H Difluoromethylation Techniques

Direct C-H difluoromethylation has emerged as a powerful tool for the late-stage introduction of the difluoromethyl group into aromatic systems, avoiding the need for pre-functionalized starting materials.

Transition-Metal Catalyzed C-H Difluoromethylation

Palladium-catalyzed reactions have been developed for the para-selective C-H difluoromethylation of electron-deficient aromatic carbonyls. rsc.org This method allows for the direct installation of the CF2H group at a position remote from existing functional groups, offering a high degree of regioselectivity.

Photoredox Catalysis in C-H Difluoromethylation

Visible-light photoredox catalysis provides a mild and efficient pathway for C-H difluoromethylation. mdpi.comacs.org These methods often utilize a photocatalyst that, upon irradiation with visible light, can generate a difluoromethyl radical from a suitable precursor. mdpi.comnih.gov This radical can then engage in a C-H functionalization event with the aromatic substrate. mdpi.comnih.gov For instance, organic photoredox catalysis has been successfully employed for the direct C-H difluoromethylation of heterocycles using reagents like sodium difluoromethane sulfonate (CF2HSO2Na) with oxygen as a green oxidant. nih.gov

Recent advancements have focused on enhancing the efficiency of these photocatalytic systems. For example, covalent organic frameworks (COFs) with dual-active centers have been designed to promote the photocatalytic direct C-H difluoromethylation of heterocycles. acs.org These materials facilitate efficient charge separation, leading to high yields and broad functional group tolerance. acs.org

Below is a table summarizing various C-H difluoromethylation approaches:

Fluoroalkylation of Alkenes with Difluoroalkyl Halides

The fluoroalkylation of alkenes with difluoroalkyl halides presents an alternative strategy for constructing molecules containing the difluoromethyl group, which can subsequently be converted to the desired aromatic system.

Radical Addition of Difluoroalkyl Halides

This approach often involves the radical addition of a difluoroalkyl halide across the double bond of an alkene. nih.govnih.govacs.org Photoredox catalysis is a common method to initiate this process, generating a difluoromethyl radical that adds to the alkene. nih.govnih.govacs.org For example, a photoinduced atom transfer radical addition (ATRA) process has been developed for the difunctionalization of styrenes to generate fluorinated benzyl bromides. nih.govnih.govacs.org This method is mild, atom-economical, and compatible with a broad range of functional groups. nih.govnih.govacs.org

Another strategy involves the photolysis of alkylzirconocenes to promote the difluoroalkylation of alkenes with difluoroalkyl iodides and bromides under visible light without a catalyst. nih.govrsc.org

Subsequent Aromatization

Following the fluoroalkylation of an appropriately substituted alkene, an aromatization step is necessary to form the benzonitrile (B105546) framework. This can be achieved through various methods, depending on the specific substrate, such as oxidation or elimination reactions.

The following table provides examples of fluoroalkylation reactions of alkenes:

Approaches for Introducing the Benzonitrile Framework

The introduction of the nitrile group onto the aromatic ring is a key step in the synthesis of 5-(difluoromethyl)-2-fluorobenzonitrile.

A common method for installing a nitrile group is through the cyanation of an aryl halide. This typically involves a transition-metal-catalyzed cross-coupling reaction. For a substrate already containing the difluoromethyl and fluoro substituents, a halogen at the desired position can be displaced by a cyanide source, such as zinc cyanide or potassium cyanide, in the presence of a palladium or copper catalyst.

Alternatively, the benzonitrile can be constructed from other functional groups. One approach involves the dehydration of a benzamide. For example, o-fluorobenzoyl chloride can be reacted with ammonia water to form o-fluorobenzamide, which is then dehydrated to o-fluorobenzonitrile. google.com This nitrile can then be further functionalized.

Another route is the conversion of a benzyl halide. The displacement of a benzylic halide with a cyanide source, followed by further modifications, can lead to the desired benzonitrile.

Targeted Fluorination Reactions on Aromatic Systems

The introduction of the fluorine atom at the 2-position of the benzonitrile ring can be accomplished through targeted fluorination reactions.

Nucleophilic aromatic substitution (SNA) is a primary method for introducing a fluorine atom onto an electron-deficient aromatic ring. masterorganicchemistry.comlibretexts.org In this reaction, a good leaving group, such as a nitro group or a halogen, is displaced by a fluoride ion. masterorganicchemistry.comlibretexts.org The presence of electron-withdrawing groups, like the nitrile and difluoromethyl groups, activates the ring towards nucleophilic attack, making SNA a viable strategy. masterorganicchemistry.comlibretexts.org

The reactivity of leaving groups in SNA reactions often follows the order F > Cl > Br > I, which is counterintuitive to nucleophilic aliphatic substitution. libretexts.org This is because the rate-determining step is the attack of the nucleophile on the aromatic ring, which is facilitated by the high electronegativity of fluorine. masterorganicchemistry.comlibretexts.org

Microwave-assisted nucleophilic fluorination has been shown to be an efficient method, significantly reducing reaction times. nih.gov For instance, the labeling of meta-halobenzonitrile derivatives with ¹⁸F has been achieved in under 3 minutes using microwave irradiation. nih.gov

The following table outlines key aspects of nucleophilic aromatic fluorination:

Microwave-Induced Fluorination Protocols

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for accelerating reaction rates, increasing yields, and enhancing product purity. nih.govnih.gov The methodology utilizes microwave irradiation to rapidly heat the reaction mixture through dielectric heating, a process that depends on the ability of the solvent or reagents to absorb microwave energy. nih.gov This approach often leads to shorter reaction times compared to conventional heating methods. For instance, some microwave-assisted reactions can be completed in minutes, whereas their conventional counterparts might require several hours. nih.gov

While specific microwave-induced protocols for the direct synthesis of the 5-(difluoromethyl) group on a benzonitrile scaffold are not extensively detailed in the reviewed literature, the utility of microwave assistance in related syntheses is well-documented. For example, the conversion of aromatic aldehydes into the corresponding nitriles can be achieved efficiently under solvent-free, microwave-assisted conditions using hydroxylamine hydrochloride (NH2OH·HCl) and a catalyst like titanium dioxide (TiO2). mdpi.com This demonstrates the potential for microwave irradiation to facilitate key transformations on the benzonitrile framework.

The general advantages of MAOS include:

Rapid Reaction Times: Heating is instantaneous and uniform, dramatically reducing reaction times. nih.gov

Improved Yields: The reduction in side reactions due to shorter exposure to high temperatures can lead to higher isolated yields. nih.gov

Solvent-Free Conditions: Many microwave-assisted reactions can be performed without a solvent, aligning with the principles of green chemistry. mdpi.com

A representative example of a microwave-assisted reaction is the conversion of aldehydes to nitriles, a process that involves the formation of an oxime intermediate followed by dehydration. mdpi.com

Table 1: Microwave-Assisted Conversion of Aromatic Aldehydes to Nitriles This table is illustrative of microwave-assisted synthesis of nitriles, a related functionality, as direct microwave synthesis of the difluoromethyl group is not prominently documented.

| Aldehyde Substrate | Power (W) | Time (min) | Product | Conversion Rate (%) |

|---|---|---|---|---|

| 4-Methoxybenzaldehyde | 100 | 5 | 4-Methoxybenzonitrile | 100 |

| 4-(Dimethylamino)benzaldehyde | 100 | 5 | 4-(Dimethylamino)benzonitrile | 100 |

Data sourced from a study on the microwave-assisted conversion of aldehydes using NH2OH·HCl and TiO2. mdpi.com

Fluorodehalogenation Reactions

Fluorodehalogenation is a fundamental method for introducing fluorine into organic molecules by replacing a halogen atom (typically chlorine or bromine) with fluorine. This transformation is a key step in the synthesis of many organofluorine compounds. One of the most common approaches for synthesizing difluoromethyl groups involves the use of difluorocarbene (:CF2), a reactive intermediate that can be generated from various precursors. cas.cn

However, the direct synthesis of an aryl-CF2H group via fluorodehalogenation of a precursor like an aryl-CCl2H or aryl-CBr2H moiety is less commonly documented compared to other difluoromethylation strategies. The more prevalent methods for introducing the CF2H group include:

Hydrodefluorination of Trifluoromethyl Groups: The reduction of an Ar-CF3 group to Ar-CF2H.

Direct Difluoromethylation: Using specialized reagents that deliver the CF2H unit directly onto an aromatic ring. researchgate.netresearchgate.net

Stepwise Methods: Introducing a functionalized group that is later converted to the CF2H moiety. researchgate.net

The challenges associated with fluorodehalogenation include managing the reactivity of the reagents and controlling the extent of fluorination to avoid undesired side products. While this method is a cornerstone of organofluorine chemistry, its specific application for the direct synthesis of 5-(difluoromethyl)-2-fluorobenzonitrile from a dihalogenated precursor is not prominently featured in recent literature, which favors alternative routes.

Stereoselective Synthesis of Difluoromethyl-Containing Compounds

The construction of chiral molecules containing a difluoromethyl group is a significant challenge in synthetic chemistry, driven by the importance of stereochemistry in bioactive compounds. nih.gov The CF2H group can influence a molecule's conformation and binding affinity, making stereoselective synthesis a critical area of research. nih.gov Strategies for achieving stereoselectivity generally fall into two categories: substrate-controlled and reagent- or catalyst-controlled methods.

A notable reagent-controlled approach involves the use of chiral difluoromethyl sulfoximines for the nucleophilic difluoromethylation of ketimines. This method provides access to a variety of enantiomerically enriched α-difluoromethyl amines with high efficiency and stereoselectivity. The reaction proceeds through a proposed non-chelating transition state, where the stereochemical outcome is dictated by the chiral reagent.

Copper-catalyzed asymmetric reactions have also been developed to construct chiral centers bearing a CF2H group. For instance, the desymmetric difluoromethylation of cyclopropenes using a difluoromethyl-copper complex enables the modular and highly enantioselective synthesis of chiral difluoromethyl cyclopropanes. This method highlights the potential of transition metal catalysis in creating complex stereocenters.

Table 2: Reagent-Controlled Stereoselective Difluoromethylation of Imines

| Imine Substrate | Product | Yield (%) | Diastereomeric Ratio (dr) |

|---|---|---|---|

| N-(1-phenylethylidene)-N-(triisopropylsilyl)amine | Chiral α-difluoromethyl amine | 78 | >99/1 |

| N-(1-(4-methoxyphenyl)ethylidene)-N-(triisopropylsilyl)amine | Chiral α-difluoromethyl amine | 82 | >99/1 |

| N-(1-(naphthalen-2-yl)ethylidene)-N-(triisopropylsilyl)amine | Chiral α-difluoromethyl amine | 81 | >99/1 |

Data adapted from a study on stereoselective difluoromethylation using (S)-difluoromethyl phenyl sulfoximine.

Late-Stage Functionalization and Diversification of Related Fluorinated Arenes

Late-stage functionalization (LSF) refers to the introduction of functional groups into complex molecules at a late step in the synthetic sequence. This strategy is highly valuable in drug discovery as it allows for the rapid diversification of drug candidates without the need for de novo synthesis. For fluorinated arenes, LSF methods that install or modify fluoroalkyl groups are particularly important.

One prominent LSF strategy is the direct C-H difluoromethylation of (hetero)arenes. This approach avoids the need for pre-functionalized substrates, such as aryl halides or boronic acids. Photoredox catalysis has emerged as a powerful tool for C-H difluoromethylation. nih.gov In these reactions, a photocatalyst, upon irradiation with visible light, initiates a radical process using a difluoromethyl source like sodium difluoromethanesulfinate (CF2HSO2Na). nih.gov This method is tolerant of various functional groups and can be applied to complex, biologically active molecules. nih.gov

For example, organophotocatalytic direct difluoromethylation of heterocycles has been achieved using rose bengal as the photocatalyst and O2 as a green oxidant. nih.gov This process operates under mild conditions and provides access to a wide range of difluoromethylated heterocycles in moderate to excellent yields. nih.gov

Electrochemical Mono-Deuterodefluorination of Trifluoromethyl Analogs

A sophisticated late-stage functionalization technique is the selective transformation of a trifluoromethyl (CF3) group into a deuterodifluoromethyl (CF2D) group. The CF2D group is of interest for its potential to modify the metabolic stability and pharmacokinetic properties of drug candidates. Electrochemical methods offer a precise way to achieve this transformation.

The electrochemical mono-deuterodefluorination of aromatic CF3 groups can be performed using deuterium oxide (D2O) as the deuterium source. nih.gov This process involves the reductive cleavage of a single C-F bond from the CF3 group and its replacement with a C-D bond. The reaction is typically carried out in an undivided electrochemical cell and often requires an activator, such as t-BuOLi, to facilitate the chemoselective defluorination. nih.gov

This method has been successfully applied to a range of trifluoromethylarenes, demonstrating its utility for modifying complex molecules, including commercial pharmaceuticals. The protocol is notable for its high yields and excellent levels of deuterium incorporation. nih.gov

Table 3: Electrochemical Mono-Deuterodefluorination of Trifluoromethyl Benzonitrile Analogs

| Substrate | Product | Yield (%) | D-incorporation (%) |

|---|---|---|---|

| 4-(Trifluoromethyl)benzonitrile | 4-(Deuterodifluoromethyl)benzonitrile | 64 | 97 |

| 3-(Trifluoromethyl)benzonitrile | 3-(Deuterodifluoromethyl)benzonitrile | 66 | 96 |

Data sourced from studies on the reductive defluorination of trifluoromethylarenes. nih.gov

Mechanistic Investigations of Chemical Reactivity and Transformation Pathways Involving 5 Difluoromethyl 2 Fluorobenzonitrile

Reaction Mechanism Studies of Difluoromethylation

Difluoromethylation, the process of introducing a difluoromethyl group onto a molecule, can be achieved through various mechanistic pathways. Understanding these mechanisms is crucial for the development of efficient and selective synthetic methods.

C-H difluoromethylation often proceeds through a radical chain mechanism. The initiation step typically involves the generation of a difluoromethyl radical (•CHF₂) from a suitable precursor. Common precursors include reagents like zinc difluoromethanesulfinate (Zn(SO₂CF₂H)₂), which can generate •CHF₂ radicals in the presence of an oxidant.

Once formed, the difluoromethyl radical can add to aromatic systems, such as the benzonitrile (B105546) ring of 5-(difluoromethyl)-2-fluorobenzonitrile. This addition results in the formation of a resonance-stabilized radical intermediate. The propagation of the radical chain then continues as this intermediate reacts further to yield the difluoromethylated product and regenerate a radical species. The regioselectivity of this addition is influenced by the electronic properties of the substituents on the aromatic ring.

| Step | Description |

| Initiation | Generation of the difluoromethyl radical (•CHF₂) from a precursor. |

| Propagation | Addition of the •CHF₂ radical to the aromatic ring to form a radical intermediate. |

| Reaction of the intermediate to form the product and regenerate a radical. | |

| Termination | Combination of radical species to terminate the chain reaction. |

Metal-catalyzed cross-coupling reactions provide a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds. In the context of difluoromethylation, transition metals like palladium and nickel play a pivotal role in facilitating the coupling of a difluoromethyl source with an aromatic substrate.

The catalytic cycle for a typical palladium-catalyzed cross-coupling reaction involving an aryl halide and a difluoromethylating agent, such as a (difluoromethyl)zinc reagent, generally proceeds through three key steps:

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (e.g., a derivative of 5-(difluoromethyl)-2-fluorobenzonitrile), forming a Pd(II) intermediate.

Transmetalation: The difluoromethyl group is transferred from the zinc reagent to the palladium center, displacing the halide and forming an arylpalladium(II)-difluoromethyl complex.

Reductive Elimination: The desired difluoromethylated aromatic compound is formed by reductive elimination from the palladium complex, regenerating the active Pd(0) catalyst.

The efficiency and selectivity of these cross-coupling reactions are highly dependent on the choice of metal catalyst, ligands, and reaction conditions.

Photoredox catalysis has emerged as a mild and efficient method for generating radical intermediates. In the context of fluoroalkylation, photoinduced electron transfer (PET) processes can be utilized to generate difluoromethyl radicals.

The general mechanism involves the excitation of a photocatalyst by visible light. The excited photocatalyst can then engage in a single-electron transfer (SET) with a difluoromethyl precursor, leading to the formation of the •CHF₂ radical. This radical can then participate in subsequent reactions as described in the radical C-H difluoromethylation section.

Aromatic Nucleophilic Substitution Reactivity of Benzonitrile Derivatives

Aromatic nucleophilic substitution (SNAr) is a fundamental reaction for the modification of aromatic rings, particularly those bearing electron-withdrawing groups and a good leaving group.

The benzonitrile moiety in 5-(difluoromethyl)-2-fluorobenzonitrile contains a strongly electron-withdrawing cyano group (-CN) and a weakly electron-withdrawing difluoromethyl group (-CHF₂). These groups activate the aromatic ring towards nucleophilic attack, especially at the positions ortho and para to them. The fluorine atom at the 2-position serves as a potential leaving group in SNAr reactions.

The mechanism of SNAr reactions typically involves two steps:

Nucleophilic Attack: A nucleophile attacks the electron-deficient aromatic ring at the carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.

Loss of the Leaving Group: The leaving group departs from the Meisenheimer complex, restoring the aromaticity of the ring and yielding the substituted product.

The rate of SNAr reactions is influenced by the nature of the nucleophile, the solvent, and the electronic properties of the substituents on the aromatic ring.

In SNAr reactions, the nature of the halogen atom acting as the leaving group can significantly impact the reaction rate. Contrary to the trend observed in aliphatic nucleophilic substitution (SN1 and SN2), where iodide is the best leaving group, in SNAr reactions, fluoride (B91410) is often the best leaving group among the halogens.

This is because the rate-determining step in many SNAr reactions is the initial nucleophilic attack to form the Meisenheimer complex. The high electronegativity of fluorine strongly polarizes the C-F bond, making the carbon atom more electrophilic and thus more susceptible to nucleophilic attack. This electronic effect outweighs the C-F bond strength, leading to a faster reaction rate.

Studies on the nucleophilic aromatic [¹⁸F]fluorination of meta-halobenzonitriles have demonstrated the following order of reactivity for the leaving group: F >> Br > Cl >>> I. mdpi.com This highlights the superior ability of fluorine to facilitate SNAr reactions in activated aromatic systems like benzonitrile derivatives.

| Halogen Leaving Group | Relative Reactivity in SNAr |

| Fluorine (F) | Highest |

| Bromine (Br) | Intermediate |

| Chlorine (Cl) | Intermediate |

| Iodine (I) | Lowest |

Intramolecular Interactions and Conformational Preferences

The three-dimensional structure of a molecule, dictated by its conformational preferences, can have a profound impact on its reactivity and physical properties. In 5-(difluoromethyl)-2-fluorobenzonitrile, several intramolecular interactions are at play.

The difluoromethyl group can influence the molecule's conformation through steric and electronic effects. The rotation around the C-C bond connecting the difluoromethyl group to the aromatic ring can lead to different conformers. The relative stability of these conformers is determined by a balance of factors, including steric hindrance with the adjacent fluorine atom and potential weak intramolecular hydrogen bonding between a hydrogen of the CHF₂ group and the fluorine atom or the nitrogen of the cyano group.

Furthermore, "through-space" interactions between the fluorine atoms of the difluoromethyl group and the ortho-fluorine atom can occur. These interactions, arising from the overlap of electron orbitals through space rather than through bonds, can influence the electronic properties and conformational landscape of the molecule. Computational studies on similar fluorinated aromatic compounds have shown that such through-space interactions can affect properties like electron distribution and reactivity. A comprehensive conformational analysis, likely requiring computational modeling, would be necessary to fully elucidate the preferred conformations of 5-(difluoromethyl)-2-fluorobenzonitrile and the energetic barriers between them.

Hydrogen Bonding Characteristics of the Difluoromethyl Group

The difluoromethyl group is increasingly recognized as a lipophilic hydrogen bond donor, a characteristic that can significantly influence molecular interactions and biological activity. researchgate.netacs.org Unlike the more common hydroxyl or amine groups, the C-H bond in the -CHF2 group is polarized by the two adjacent fluorine atoms, rendering the hydrogen atom sufficiently acidic to participate in hydrogen bonding.

Research on analogous compounds has shown that the difluoromethyl group can act as a hydrogen bond donor on a scale similar to thiophenols and anilines. acs.org This hydrogen bonding capability is a critical factor in the rational design of molecules intended to interact with biological targets, as it can contribute to binding affinity and selectivity. The lipophilic nature of the -CHF2 group, in conjunction with its hydrogen bonding potential, makes it a valuable bioisostere for traditional polar functional groups, offering the advantage of improved metabolic stability. researchgate.netnih.gov

The strength of the hydrogen bond involving the difluoromethyl group is influenced by the electronic environment of the molecule. In 5-(difluoromethyl)-2-fluorobenzonitrile, the electron-withdrawing nature of the nitrile group and the additional fluorine atom on the aromatic ring would be expected to enhance the acidity of the -CHF2 proton, thereby strengthening its hydrogen bonding capabilities.

Table 1: Comparison of Hydrogen Bond Donor Acidity (A) for Various Functional Groups

| Functional Group | Hydrogen Bond Acidity (A) |

| Hydroxyl (-OH) in Phenol | ~0.6 |

| Thiol (-SH) in Thiophenol | ~0.12 |

| Amine (-NH2) in Aniline | ~0.07 |

| Difluoromethyl (-CHF2) in Aryl Systems | 0.085–0.126 |

Note: The hydrogen bond acidity parameter 'A' is a measure of the ability of a molecule to act as a hydrogen bond donor. Higher values indicate stronger hydrogen bond acidity. Data for the difluoromethyl group is based on studies of difluoromethyl anisoles and thioanisoles. acs.org

Effects of α-Fluorination on Molecular Polarity and Charge Distribution

The presence of fluorine atoms significantly alters the electronic properties of an organic molecule. In 5-(difluoromethyl)-2-fluorobenzonitrile, both the difluoromethyl group and the ortho-fluorine atom exert strong electron-withdrawing effects. This α-fluorination, referring to the fluorine atom at the 2-position relative to the nitrile group, has a profound impact on the molecule's polarity and the distribution of electron density within the aromatic ring.

The nitrile group itself is a strong electron-withdrawing group. The cumulative effect of the nitrile, the ortho-fluorine, and the meta-difluoromethyl group in 5-(difluoromethyl)-2-fluorobenzonitrile results in a highly polarized molecule. This polarization is critical in determining how the molecule interacts with other molecules and its environment, including its solubility and binding characteristics.

Table 2: Predicted Physicochemical Properties of 5-(Difluoromethyl)-2-fluorobenzonitrile

| Property | Predicted Value |

| Molecular Weight | 171.12 g/mol |

| Purity | >95% |

| InChI Key | ZUOWBZBLZCXHIY-UHFFFAOYSA-N |

Note: These properties are based on general chemical supplier information. cymitquimica.comlookchem.com

Stability and Degradation Pathways under Various Chemical Conditions

The stability of a chemical compound under different environmental conditions is a critical aspect of its chemical profile. For 5-(difluoromethyl)-2-fluorobenzonitrile, the presence of multiple fluorine atoms and a nitrile group dictates its reactivity and potential degradation pathways.

Under acidic or basic conditions, the nitrile group can undergo hydrolysis. In acidic conditions, the reaction typically proceeds through protonation of the nitrile nitrogen, followed by nucleophilic attack by water to form an amide intermediate, which can then be further hydrolyzed to a carboxylic acid. youtube.comlibretexts.org In basic conditions, the nitrile carbon is directly attacked by a hydroxide (B78521) ion, also leading to the formation of a carboxylic acid salt after workup. libretexts.orgyoutube.com The electron-withdrawing fluorine substituents on the aromatic ring of 5-(difluoromethyl)-2-fluorobenzonitrile would likely facilitate this hydrolysis by increasing the electrophilicity of the nitrile carbon.

The difluoromethyl group is generally considered to be metabolically stable. researchgate.netnih.gov This stability is a key feature that makes it an attractive substituent in the design of bioactive compounds.

Photochemical degradation is another potential pathway for the transformation of aromatic compounds. The absorption of UV light can lead to the cleavage of bonds and the formation of reactive intermediates. For fluorinated aromatic compounds, photolysis can sometimes lead to defluorination or transformation of other functional groups. nih.gov The specific photochemical behavior of 5-(difluoromethyl)-2-fluorobenzonitrile would depend on the specific irradiation conditions.

Table 3: Potential Degradation Products of 5-(Difluoromethyl)-2-fluorobenzonitrile

| Condition | Potential Degradation Product(s) |

| Acidic Hydrolysis | 5-(Difluoromethyl)-2-fluorobenzoic acid |

| Basic Hydrolysis | Sodium 5-(difluoromethyl)-2-fluorobenzoate |

| Photochemical Degradation | Complex mixture of products, potentially including defluorinated species |

Computational and Theoretical Studies of 5 Difluoromethyl 2 Fluorobenzonitrile

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations serve as a powerful tool to investigate the intrinsic properties of molecules at the electronic level. These methods provide insights into the spatial arrangement of atoms and the distribution of electrons, which are fundamental to a molecule's stability and reactivity.

Density Functional Theory (DFT) is a widely used computational method to determine the electronic structure of many-body systems. arxiv.orgnih.gov It is particularly effective for predicting the equilibrium geometry of molecules by finding the lowest energy arrangement of atoms on the potential energy surface. youtube.com For a molecule like 5-(Difluoromethyl)-2-fluorobenzonitrile, DFT calculations, often using a functional such as B3LYP combined with a basis set like 6-311++G(d,p), would be employed to optimize the molecular geometry. nih.gov This process involves systematically adjusting bond lengths, bond angles, and dihedral angles to find the structure with the minimum total electronic energy.

The optimization process for fluorinated aromatic compounds reveals how the substituents influence the geometry of the benzene (B151609) ring. researchgate.net For instance, the presence of the electron-withdrawing fluorine atom and difluoromethyl group can lead to slight distortions in the planarity of the benzene ring and alter the carbon-carbon bond lengths within the ring. The C-F and C-CN bond lengths are also critical parameters determined through these calculations. The final optimized geometry corresponds to the most stable conformation of the molecule in the gas phase. The total energy obtained from this calculation is a key indicator of the molecule's thermodynamic stability.

Table 1: Representative Optimized Geometrical Parameters for a Substituted Benzene Derivative (Illustrative) (Note: This table is illustrative and shows the type of data obtained from DFT calculations for a similar molecule, not 5-(Difluoromethyl)-2-fluorobenzonitrile itself.)

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length | C-C (aromatic) | ~1.39 - 1.41 Å |

| Bond Length | C-H | ~1.08 Å |

| Bond Length | C-F | ~1.35 Å |

| Bond Length | C-CN | ~1.45 Å |

| Bond Angle | C-C-C (aromatic) | ~118 - 122° |

| Dihedral Angle | Ring Planarity | ~0° |

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic properties. wikipedia.orgucsb.edu The two most important orbitals in this theory are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. ucsb.edu

For 5-(Difluoromethyl)-2-fluorobenzonitrile, DFT calculations can determine the energies and spatial distributions of the HOMO and LUMO. The HOMO is expected to be a π-orbital delocalized over the benzene ring, while the LUMO is likely a π*-orbital, also delocalized. The presence of the electron-withdrawing cyano, fluoro, and difluoromethyl groups is expected to lower the energies of both the HOMO and LUMO compared to unsubstituted benzene. rsc.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A smaller gap generally indicates higher chemical reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov Analysis of the FMOs can help predict the most likely sites for electrophilic and nucleophilic attack on the molecule. ed.ac.uk

Table 2: Illustrative Frontier Molecular Orbital Energies for a Fluorinated Benzene Derivative (Note: This table is for illustrative purposes and does not represent actual calculated values for 5-(Difluoromethyl)-2-fluorobenzonitrile.)

| Orbital | Energy (eV) |

|---|---|

| HOMO | -7.5 |

| LUMO | -1.2 |

| HOMO-LUMO Gap | 6.3 |

Spectroscopic Property Predictions and Correlations

Computational methods are invaluable for predicting and interpreting various types of molecular spectra. These predictions can aid in the identification and characterization of the compound.

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. DFT calculations can predict the vibrational frequencies and intensities of a molecule with a good degree of accuracy. psu.eduuit.no By calculating the second derivatives of the energy with respect to the atomic coordinates, a Hessian matrix is constructed, and its diagonalization yields the vibrational frequencies and normal modes. psu.edu

For 5-(Difluoromethyl)-2-fluorobenzonitrile, the calculated vibrational spectrum would show characteristic peaks for the C-H stretching of the aromatic ring, the C-F stretching, the C≡N stretching of the nitrile group, and the vibrations associated with the difluoromethyl group. acs.org The C≡N stretching frequency is a particularly strong and characteristic band in the IR spectrum. Theoretical assignments of the calculated vibrational modes can be correlated with experimental IR and Raman spectra to confirm the molecular structure. researchgate.net

Table 3: Predicted Characteristic Vibrational Frequencies for a Substituted Benzonitrile (B105546) (Illustrative) (Note: The following table provides an example of predicted vibrational frequencies for a similar molecule.)

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Expected Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | Medium |

| C≡N Stretch | 2240 - 2220 | Strong |

| Aromatic C=C Stretch | 1600 - 1450 | Medium to Strong |

| C-F Stretch | 1250 - 1000 | Strong |

NMR spectroscopy is a primary technique for structure elucidation in organic chemistry. Computational methods, particularly DFT, can accurately predict NMR chemical shifts (¹H, ¹³C, ¹⁹F). nih.gov The prediction of ¹⁹F NMR chemical shifts is especially important for fluorinated compounds. researchgate.netfigshare.com Methods like the Gauge-Including Atomic Orbital (GIAO) method are commonly used within a DFT framework to calculate the magnetic shielding tensors, from which the chemical shifts are derived. rsc.org

For 5-(Difluoromethyl)-2-fluorobenzonitrile, calculations would predict the chemical shifts for the aromatic protons, the proton of the difluoromethyl group, the various carbon atoms, and the two distinct fluorine environments (the aromatic fluorine and the difluoromethyl fluorines). chemrxiv.org These predictions are highly sensitive to the molecular geometry and electronic environment. Comparing the calculated chemical shifts with experimental data can confirm the regiochemistry of the substituents and provide detailed structural insights. nih.gov

Table 4: Illustrative Predicted ¹⁹F NMR Chemical Shifts for a Fluorinated Aromatic Compound (Note: This table illustrates the type of data generated and is not specific to 5-(Difluoromethyl)-2-fluorobenzonitrile.)

| Fluorine Environment | Predicted Chemical Shift (ppm) |

|---|---|

| Aromatic C-F | -110 to -140 |

| CHF₂ | -120 to -150 |

UV-Vis spectroscopy probes the electronic transitions within a molecule. Time-Dependent Density Functional Theory (TD-DFT) is a common computational method for predicting the electronic absorption spectra of molecules. nsf.gov It calculates the energies of the excited states and the probabilities of transitions from the ground state to these excited states (oscillator strengths).

For an aromatic compound like 5-(Difluoromethyl)-2-fluorobenzonitrile, the UV-Vis spectrum is expected to show absorptions corresponding to π → π* transitions within the benzene ring. youtube.com The positions and intensities of these absorption bands are influenced by the substituents. TD-DFT calculations can predict the wavelength of maximum absorption (λ_max) and the corresponding oscillator strengths, which correlate with the intensity of the absorption bands. nih.gov These theoretical spectra can be compared with experimental measurements to understand the electronic structure and transitions of the molecule. scielo.org.za

Table 5: Representative Predicted UV-Vis Absorption Data for a Substituted Benzene (Illustrative) (Note: This is an example of data that would be generated from TD-DFT calculations.)

| Transition | Calculated λ_max (nm) | Oscillator Strength (f) | Major Contribution |

|---|---|---|---|

| S₀ → S₁ | 280 | 0.05 | HOMO → LUMO |

| S₀ → S₂ | 245 | 0.12 | HOMO-1 → LUMO |

Intermolecular Interactions and Solid-State Phenomena

The solid-state architecture of molecular crystals is governed by a delicate balance of intermolecular forces. In fluorinated compounds like 5-(Difluoromethyl)-2-fluorobenzonitrile, non-covalent interactions involving fluorine play a crucial role in determining the crystal packing and can give rise to interesting solid-state phenomena such as polymorphism.

Contrary to the traditional view of fluorine as a merely repulsive atom, recent experimental and theoretical studies have demonstrated the existence of stabilizing fluorine–fluorine interactions. These interactions, often termed "C-F···F-C contacts," have been identified in the solid-state structures of various organofluorine compounds where the distance between fluorine atoms is shorter than the sum of their van der Waals radii. nih.gov

| Interaction Type | Interacting Fragments | Calculated Stabilization Energy (kcal/mol) | Reference |

|---|---|---|---|

| C-F···F-C | Perfluorinated chains | 0.26 - 29.64 | nih.gov |

| C-F···H-C | Perfluorinated chains | Variable | nih.gov |

| N(nitrile)···π | Coordination polymers | - | researchgate.net |

| Nitrile-Nitrile | Coordination polymers | - | researchgate.net |

The interplay of various non-covalent interactions, including hydrogen bonds, π-π stacking, and halogen bonds, dictates the supramolecular assembly of molecules in the crystalline state. In fluorinated benzonitriles, interactions involving the cyano group, such as C–H···N contacts and nitrile-nitrile interactions, are significant. researchgate.netlookchem.com The presence of fluorine atoms introduces additional complexity and potential for directional interactions that can guide the crystal packing.

Fluorine substitution has been shown to affect the polymorphic behavior of aromatic compounds. princeton.eduiaea.org Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a critical consideration in the pharmaceutical industry as different polymorphs can exhibit distinct physical properties, including solubility and bioavailability. Computational crystal structure prediction (CSP) methods can be employed to explore the potential polymorphic landscape of 5-(Difluoromethyl)-2-fluorobenzonitrile. These calculations can reveal a dense lattice energy landscape, suggesting the possibility of multiple stable or metastable polymorphic forms. crystalmathatnyu.org The substitution of hydrogen with fluorine can alter the accessibility of different polymorphs, often favoring the formation of specific packing motifs. princeton.eduiaea.org

Reactivity and Reaction Pathway Modeling

Theoretical modeling of reaction pathways provides a powerful tool for understanding and predicting the reactivity of organic molecules. For 5-(Difluoromethyl)-2-fluorobenzonitrile, computational studies can elucidate the mechanisms of key transformations and predict their regio- and stereochemical outcomes.

A primary reaction pathway for 2-fluorobenzonitrile (B118710) derivatives is nucleophilic aromatic substitution (SNAr). In this reaction, a nucleophile displaces the fluorine atom. The mechanism of SNAr reactions can be either stepwise, proceeding through a Meisenheimer intermediate, or concerted. nih.govnih.gov Computational transition state analysis can distinguish between these pathways by locating the relevant transition state structures and intermediates on the potential energy surface.

For the reaction of a nucleophile with 5-(Difluoromethyl)-2-fluorobenzonitrile, density functional theory (DFT) calculations can be used to model the transition states for both concerted and stepwise mechanisms. The calculated activation barriers for each pathway would reveal the kinetically favored route. The presence of the electron-withdrawing difluoromethyl group at the 5-position is expected to activate the aromatic ring towards nucleophilic attack, thereby facilitating the SNAr reaction. byjus.com

In cases where a molecule possesses multiple reactive sites, predicting the regioselectivity of a reaction is crucial. For substituted aromatic compounds, computational models can predict the most likely site of reaction. Machine learning models, trained on large datasets of experimental outcomes, have emerged as powerful tools for predicting the regioselectivity of electrophilic aromatic substitution reactions. rsc.org For nucleophilic aromatic substitution on a difunctionalized ring, the relative activation energies for attack at different positions can be calculated to predict the regiochemical outcome.

While 5-(Difluoromethyl)-2-fluorobenzonitrile does not possess stereocenters, the introduction of chiral reagents or catalysts in its reactions could lead to stereoselective outcomes. Computational modeling can be employed to understand the origins of such selectivity by analyzing the transition state structures leading to different stereoisomers.

Bioisosteric Relationships and Chemical Space Exploration

The concept of bioisosterism, where one functional group is replaced by another with similar physical or chemical properties to enhance biological activity, is a fundamental strategy in drug design. The difluoromethyl group (CHF₂) is a fascinating bioisostere with unique properties.

The CHF₂ group is considered a lipophilic hydrogen bond donor and can act as a bioisostere for hydroxyl, thiol, or amine groups. acs.org Its hydrogen bonding acidity is comparable to that of thiophenol and aniline. acs.org This dual character of being both lipophilic and capable of hydrogen bonding makes the difluoromethyl group a valuable substituent in medicinal chemistry. In the context of 5-(Difluoromethyl)-2-fluorobenzonitrile, the CHF₂ group can significantly influence its interactions with biological targets.

The exploration of chemical space for fluorinated compounds is an active area of research in drug discovery. nih.govmdpi.comresearcher.life The inclusion of fluorinated motifs, such as those present in 5-(Difluoromethyl)-2-fluorobenzonitrile, expands the accessible chemical space, offering opportunities to modulate properties like potency, metabolic stability, and membrane permeability. researchgate.net Fragment-based drug discovery approaches often utilize libraries of fluorinated fragments to probe the binding sites of proteins. nih.gov

| Property | Observation | Reference |

|---|---|---|

| Hydrogen Bond Acidity (A) | 0.085–0.126 (similar to thiophenol, aniline) | acs.org |

| Lipophilicity (ΔlogP) | -0.1 to +0.4 (compared to a methyl group) | acs.org |

| Bioisosteric Replacement | Hydroxyl, thiol, amine groups | acs.orgresearchgate.net |

Computational Evaluation of Difluoromethyl Group as a Bioisostere for Hydroxy, Thiol, or Amine Groups

Computational studies have increasingly focused on the difluoromethyl (CF₂H) group as a means to modulate the properties of bioactive molecules. researchgate.neth1.co This group is often considered a "lipophilic hydrogen bond donor," capable of acting as a bioisostere for hydroxyl (-OH), thiol (-SH), or amine (-NH₂) groups. researchgate.netacs.org Bioisosteres are substituents or groups with similar physical or chemical properties that produce broadly similar biological effects. The strategic replacement of functional groups with bioisosteres is a common tactic in drug discovery to improve the absorption, distribution, metabolism, and excretion (ADME) properties of a compound while maintaining its potency. princeton.edu

The difluoromethyl group, in particular, is noted for being less lipophilic than the trifluoromethyl group and for its capacity to act as a hydrogen bond donor. researchgate.net This unique combination of properties can enhance binding affinity, membrane permeability, and bioavailability when incorporated into a parent molecule. researchgate.net

Detailed research findings from computational and experimental studies on a series of difluoromethyl anisoles and thioanisoles have provided quantitative insights into the hydrogen-bonding capacity and lipophilicity of the CF₂H group. acs.org

Hydrogen Bond Donor Capacity

The ability of the difluoromethyl group to act as a hydrogen bond donor has been quantitatively assessed using Abraham's solute ¹H NMR analysis. acs.orgnih.gov The hydrogen bond acidity parameter, A, indicates the strength of a compound as a hydrogen bond donor. Studies have shown that the difluoromethyl group has hydrogen bond acidity parameters (A) in the range of 0.085 to 0.126. researchgate.netacs.org This places its hydrogen bond donor capacity on a scale similar to that of thiophenol, aniline, and other amine groups, but not as strong as that of a hydroxyl group. h1.coacs.orgsemanticscholar.org

Table 1: Comparison of Hydrogen Bond Acidity (A)

| Functional Group | Hydrogen Bond Acidity (A) Range | Relative Strength |

|---|---|---|

| Difluoromethyl (-CF₂H) | 0.085 - 0.126 | Moderate |

| Hydroxyl (-OH) | Higher | Strong |

| Thiol (-SH) / Thiophenol | Similar | Moderate |

| Amine (-NH₂) / Aniline | Similar | Moderate |

Lipophilicity

While the difluoromethyl group is considered a lipophilicity-enhancing moiety, its effect is moderate. acs.org The change in lipophilicity when replacing a methyl (-CH₃) group with a difluoromethyl (-CF₂H) group has been experimentally determined by measuring the difference in the logP (water-octanol) values (ΔlogP). acs.orgnih.gov The experimental ΔlogP values were found to span from -0.1 to +0.4, indicating that the substitution can slightly decrease or increase lipophilicity depending on the molecular context. researchgate.neth1.coacs.orgnih.gov For both hydrogen bonding acidity and lipophilicity, a linear correlation was found between the measured values and Hammett σ constants. acs.orgnih.gov

Table 2: Impact on Lipophilicity (ΔlogP)

| Substitution | ΔlogP (water-octanol) Range | Effect on Lipophilicity |

|---|---|---|

| -CH₃ → -CF₂H | -0.1 to +0.4 | Slightly decreases or increases |

These computational and theoretical findings are crucial in the rational design of molecules like 5-(Difluoromethyl)-2-fluorobenzonitrile, allowing for the fine-tuning of physicochemical properties to optimize biological activity and pharmacokinetic profiles. acs.orgnih.gov

Advanced Applications and Research Potential in Chemical Science and Materials

Optoelectronic Materials and Devices

The development of novel organic materials for electronic and photonic applications is a major focus of modern chemistry. Key areas include Thermally Activated Delayed Fluorescence (TADF) emitters, Mechanofluorochromic Luminescence (MCL) materials, and Organic Light-Emitting Diodes (OLEDs). Fluorinated benzonitrile (B105546) derivatives are often explored as building blocks for these materials due to their electronic properties. However, specific studies detailing the integration or role of 5-(Difluoromethyl)-2-fluorobenzonitrile in these technologies could not be found in the current body of scientific literature.

Integration into Thermally Activated Delayed Fluorescence (TADF) Emitters

There is no available research demonstrating the use of 5-(Difluoromethyl)-2-fluorobenzonitrile as a component in TADF emitters.

Role in Organic Light-Emitting Diodes (OLEDs)

There are no published studies that describe a specific role or application for 5-(Difluoromethyl)-2-fluorobenzonitrile within OLEDs.

Radiochemistry and Isotope Labeling in Research

Isotope labeling is a critical tool for in-vivo imaging techniques like Positron Emission Tomography (PET) and for studying reaction mechanisms. The introduction of isotopes such as Fluorine-18, Deuterium (B1214612) (²H), or Carbon-13 (¹³C) into molecules allows researchers to trace their biological pathways and understand complex chemical transformations.

Synthesis of Fluorine-18 Labeled Analogs for Positron Emission Tomography (PET) Research

While the difluoromethyl group is a target for 18F-labeling in PET radiotracer development, there are no specific documented methods for the synthesis of an 18F-labeled analog of 5-(Difluoromethyl)-2-fluorobenzonitrile. General methods for radiofluorination exist, but their application to this particular compound has not been reported.

Deuterium (²H) and Carbon-13 (¹³C) Isotope Labeling for Mechanistic Studies

The use of deuterium and carbon-13 labeling is fundamental for mechanistic studies in organic chemistry. However, there is no specific information available in scientific publications regarding the synthesis or use of deuterated or carbon-13 labeled 5-(Difluoromethyl)-2-fluorobenzonitrile for such purposes.

Advanced Materials Science

The presence of fluorinated moieties in 5-(difluoromethyl)-2-fluorobenzonitrile suggests its utility as a monomer or additive in the development of high-performance materials. Fluorinated polymers and organic electronic materials often exhibit enhanced thermal stability, chemical resistance, and unique optical and electronic properties.

Fluorinated polymers are a class of materials renowned for their exceptional properties, including high thermal stability, chemical inertness, and low surface energy. These characteristics are a direct result of the strong carbon-fluorine bond. While specific polymerization studies involving 5-(difluoromethyl)-2-fluorobenzonitrile are not extensively detailed in publicly available literature, its structure allows for its potential incorporation into various polymer backbones.

The nitrile group can be a versatile functional handle for polymerization or modification of polymers. For instance, it could potentially be involved in polymerization reactions or be chemically transformed into other functional groups after the polymer is formed. The difluoromethyl and fluoro- substituents would then be pendant groups on the polymer chain, imparting desirable fluoropolymer characteristics.

Potential Contributions of 5-(Difluoromethyl)-2-fluorobenzonitrile to Polymer Properties:

| Property | Influence of Fluorine and Difluoromethyl Groups |

| Thermal Stability | The high strength of the C-F bond would likely enhance the thermal degradation temperature of the resulting polymer. |

| Chemical Resistance | The electron-withdrawing nature of fluorine atoms can shield the polymer backbone from chemical attack. |

| Surface Properties | Incorporation of fluorinated groups typically lowers the surface energy, leading to materials with hydrophobic and oleophobic (non-stick) properties. |

| Dielectric Constant | Fluorinated polymers often possess low dielectric constants, making them suitable for applications in microelectronics as insulating layers. |

This table illustrates the generally accepted effects of fluorination on polymer properties, which are anticipated for polymers incorporating 5-(difluoromethyl)-2-fluorobenzonitrile.

The unique electronic nature of fluorinated organic compounds makes them attractive candidates for applications in electronic and optical devices. The strong electron-withdrawing properties of the fluorine and difluoromethyl groups in 5-(difluoromethyl)-2-fluorobenzonitrile can significantly influence the electronic energy levels (HOMO/LUMO) of materials into which it is incorporated. This modulation is crucial for the design of organic semiconductors, which are core components of Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs).

For instance, benzonitrile derivatives are known to be used in the synthesis of thermally activated delayed fluorescence (TADF) emitters for OLEDs. The introduction of fluorine and difluoromethyl groups could be a strategy to tune the emission color, improve quantum efficiency, and enhance the operational stability of such devices. A related compound, 2-Bromo-5-fluorobenzonitrile, is noted as a precursor for TADF dyes in OLED applications.

Potential Roles in Electronic and Optical Materials:

| Application Area | Potential Role of 5-(Difluoromethyl)-2-fluorobenzonitrile |

| Organic Semiconductors | As a building block for n-type or p-type organic semiconductors with tailored energy levels. |

| OLEDs | Incorporation into emitter molecules to tune emission properties and enhance device performance. |

| Liquid Crystals | Fluorinated compounds are widely used in liquid crystal displays (LCDs) due to their influence on dielectric anisotropy and viscosity. |

This table outlines potential applications based on the known effects of fluorination on electronic and optical properties of organic materials.

Chemical Probe Development and Biological System Interrogation (Focus on Chemical Tools, not Clinical)

In the realm of chemical biology, fluorinated molecules are valuable tools for probing biological systems. The introduction of fluorine can subtly alter the properties of a molecule, providing a means to dissect complex biological processes without introducing significant steric bulk.

The substitution of hydrogen with fluorine can have a profound impact on the binding affinity of a small molecule to its biological target, such as a protein or enzyme. tandfonline.com This is due to several factors, including changes in electrostatic interactions, hydrogen bonding capabilities, and hydrophobic interactions. tandfonline.com Fluorine's high electronegativity can alter the electron distribution in a molecule, potentially leading to more favorable interactions with a protein's active site. tandfonline.com

While fluorine is a poor hydrogen bond acceptor, the difluoromethyl group (CHF₂) has been recognized as a "lipophilic hydrogen bond donor". researchgate.netnih.gov This unique characteristic allows it to form non-canonical hydrogen bonds with electron-rich domains in a protein, potentially increasing binding affinity. researchgate.net A study on fluoroaromatic inhibitors of carbonic anhydrase demonstrated that the pattern of fluorine substitution significantly affects binding affinity, with some fluorinated compounds exhibiting very high affinity (Kd < 3 nM). nih.gov

General Effects of Fluorine Substitution on Binding Affinity:

| Interaction Type | Influence of Fluorine/Difluoromethyl Group |

| Electrostatic Interactions | The C-F bond possesses a strong dipole moment, which can lead to favorable dipole-dipole or dipole-charge interactions within a binding pocket. illinois.edu |

| Hydrogen Bonding | The difluoromethyl group can act as a hydrogen bond donor, enhancing binding. researchgate.netnih.gov |

| Hydrophobic Interactions | Fluorination generally increases the hydrophobicity of a molecule, which can strengthen interactions with nonpolar regions of a protein. benthamscience.comingentaconnect.comresearchgate.net |

This table summarizes the established principles of how fluorination can influence ligand-protein interactions, which would be relevant for chemical probes derived from 5-(Difluoromethyl)-2-fluorobenzonitrile.

Lipophilicity, often quantified as the octanol-water partition coefficient (logP), is a critical parameter for a molecule's ability to permeate cell membranes. nih.govresearchgate.net Fluorination is a common strategy to increase lipophilicity and thereby enhance membrane permeability. mdpi.comnih.gov The difluoromethyl group, in particular, is considered a lipophilicity-enhancing group. researchgate.netnih.gov

By systematically incorporating building blocks like 5-(difluoromethyl)-2-fluorobenzonitrile into larger molecules, chemists can fine-tune their lipophilicity. This allows for the development of chemical probes with controlled cell permeability, enabling researchers to target intracellular components or, conversely, to design probes that remain in the extracellular space. Studies have shown a strong correlation between lipophilicity modulations by fluorination and the partitioning of molecules into lipid membranes. nih.govresearchgate.net

Impact of Fluorination on Physicochemical Properties Relevant to Chemical Probes:

| Property | General Effect of Fluorination |

| Lipophilicity (logP) | Generally increased, enhancing partitioning into nonpolar environments. mdpi.comnih.gov |

| Membrane Permeability | Often enhanced due to increased lipophilicity. nih.govresearchgate.netmdpi.com |

| Metabolic Stability | The C-F bond is more stable to metabolic oxidation than a C-H bond, which can increase the probe's lifetime in a biological system. tandfonline.com |

This table outlines how the fluorinated nature of 5-(Difluoromethyl)-2-fluorobenzonitrile could be leveraged to control the key properties of chemical probes.

Future Research Directions and Unexplored Avenues for 5 Difluoromethyl 2 Fluorobenzonitrile

Development of Novel Synthetic Routes with Enhanced Sustainability

The development of environmentally benign and efficient synthetic methodologies is a cornerstone of modern chemistry. Future research concerning 5-(Difluoromethyl)-2-fluorobenzonitrile should prioritize the establishment of novel synthetic routes that align with the principles of green chemistry.

Current synthetic approaches often rely on traditional multi-step procedures that may involve hazardous reagents and generate significant waste. A forward-looking research trajectory would involve the exploration of catalytic C-H activation techniques to directly install the difluoromethyl group onto a pre-functionalized 2-fluorobenzonitrile (B118710) scaffold. This approach would significantly improve atom economy and reduce the number of synthetic steps.

Furthermore, the investigation of photochemical and electrochemical methods for the synthesis of 5-(Difluoromethyl)-2-fluorobenzonitrile presents a compelling avenue for sustainable chemistry. These methods often proceed under mild conditions, reducing energy consumption and the need for harsh chemical reagents. The development of continuous flow processes for its synthesis could also offer advantages in terms of safety, scalability, and product consistency.

A comparative analysis of potential sustainable synthetic pathways is presented in the table below.

| Synthetic Approach | Potential Advantages | Research Focus |

| Catalytic C-H Difluoromethylation | High atom economy, reduced step count | Development of selective and robust catalysts |

| Photochemical Synthesis | Mild reaction conditions, use of renewable energy | Identification of suitable photosensitizers and reaction media |

| Electrochemical Methods | Avoidance of stoichiometric reagents, precise control | Optimization of electrode materials and reaction conditions |

| Continuous Flow Synthesis | Enhanced safety, scalability, and reproducibility | Reactor design and process parameter optimization |

Exploration of Unconventional Reactivity Patterns

The unique electronic properties imparted by the fluorine and difluoromethyl groups suggest that 5-(Difluoromethyl)-2-fluorobenzonitrile may exhibit unconventional reactivity. A thorough investigation into its chemical behavior under a variety of reaction conditions is warranted to uncover novel transformations and synthetic applications.

Future studies could focus on the reactivity of the difluoromethyl group itself. While often considered relatively inert, the C-H bonds of the CHF2 group could be susceptible to activation, leading to new functionalization pathways. The exploration of radical-mediated reactions, for instance, could unveil previously unknown reactivity patterns.

The interplay between the ortho-fluoro substituent and the nitrile group could also lead to interesting chemical transformations. Research into transition-metal-catalyzed cross-coupling reactions at the position ortho to the fluorine atom could provide access to a diverse range of substituted benzonitrile (B105546) derivatives with potential applications in medicinal chemistry and materials science.

Advanced Characterization Techniques for Solid-State Properties

A detailed understanding of the solid-state properties of 5-(Difluoromethyl)-2-fluorobenzonitrile is crucial for its potential application in materials science. While basic characterization has been performed, a deeper dive using advanced analytical techniques is a key area for future research.

High-resolution single-crystal X-ray diffraction studies would provide precise information on its molecular geometry, packing arrangement, and intermolecular interactions in the solid state. This data is invaluable for understanding structure-property relationships. The role of non-covalent interactions, such as hydrogen bonding and halogen bonding involving the fluorine atoms, in dictating the crystal packing is a particularly important area of investigation.

Furthermore, solid-state NMR spectroscopy and advanced thermal analysis techniques, such as thermogravimetric analysis coupled with mass spectrometry (TGA-MS), could provide insights into its thermal stability and decomposition pathways. Understanding these properties is essential for its potential use in electronic devices where thermal management is critical.

Integration into Next-Generation Functional Materials

The unique combination of functional groups in 5-(Difluoromethyl)-2-fluorobenzonitrile makes it an attractive building block for the design and synthesis of next-generation functional materials. Future research should actively explore its integration into various material platforms.

Given the prevalence of fluorinated compounds in organic electronics, a significant research effort could be directed towards synthesizing derivatives of 5-(Difluoromethyl)-2-fluorobenzonitrile for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The electron-withdrawing nature of the nitrile and fluorinated groups could be leveraged to tune the electronic properties of these materials.

The potential for this compound to be incorporated into liquid crystalline materials is another intriguing avenue. The rigid aromatic core and the presence of polar functional groups could lead to the formation of novel mesophases with interesting electro-optical properties.

Collaborative Research at the Interface of Synthetic Chemistry and Computational Science

The synergy between experimental and computational chemistry offers a powerful approach to accelerate the discovery and development of new molecules and materials. Future research on 5-(Difluoromethyl)-2-fluorobenzonitrile would greatly benefit from a collaborative approach that integrates synthetic efforts with computational modeling.

Density Functional Theory (DFT) calculations can be employed to predict its molecular properties, including its electronic structure, vibrational frequencies, and reactivity. These theoretical insights can guide the design of new synthetic routes and help to rationalize observed experimental outcomes.

Computational screening of virtual libraries of derivatives of 5-(Difluoromethyl)-2-fluorobenzonitrile could identify promising candidates for specific applications, such as in organic electronics or medicinal chemistry. This in silico approach can help to prioritize synthetic targets and reduce the time and resources required for experimental studies. The combination of synthetic expertise and computational power will be instrumental in unlocking the full potential of this versatile chemical compound.

Q & A

Q. What are the established synthetic routes for 5-(Difluoromethyl)-2-fluorobenzonitrile, and how do reaction conditions influence yield?

The synthesis typically involves nucleophilic substitution or halogenation reactions. For example, fluorination can be achieved using reagents like potassium fluoride in polar aprotic solvents (e.g., DMF), while difluoromethyl groups may be introduced via radical-mediated pathways or transition-metal catalysis. Key parameters affecting yield include:

- Temperature : Elevated temperatures (80–120°C) improve reaction kinetics but may degrade thermally sensitive intermediates.

- Catalysts : Palladium-based catalysts (e.g., Pd/C) enhance regioselectivity in cross-coupling steps.

- Solvent choice : Polar aprotic solvents (e.g., DMSO, acetonitrile) stabilize intermediates in SNAr reactions .

Refer to comparative studies on bromination and fluorination protocols for optimization .

Q. How do fluorination patterns influence the compound’s electronic properties and bioavailability?

The difluoromethyl group enhances metabolic stability by reducing oxidative metabolism, while the 2-fluoro substituent increases electron-withdrawing effects, polarizing the benzonitrile moiety. This dual fluorination:

- Reduces basicity : Lowers pKa of adjacent functional groups, improving membrane permeability.

- Enhances lipophilicity : Measured via logP values (experimental or computational), critical for blood-brain barrier penetration.

Fluorine’s inductive effects also stabilize interactions with hydrophobic kinase pockets .

Q. What spectroscopic techniques are recommended for structural elucidation?

- NMR : NMR identifies fluorine environments (δ −110 to −120 ppm for CF groups). NMR distinguishes nitrile (C≡N) carbons (~115 ppm).

- IR Spectroscopy : C≡N stretches appear at ~2230 cm; C-F stretches range from 1100–1250 cm.

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular formula (e.g., CHFN) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize kinase inhibition?

- Step 1 : Synthesize analogs with varied substituents (e.g., methyl, chloro, methoxy) at positions 2 and 5.

- Step 2 : Test kinase binding affinity using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). For example, reports IC values <100 nM for kinase targets using SPR .

- Step 3 : Correlate substituent electronic parameters (Hammett σ values) with activity. Fluorine’s σ (−0.07) balances hydrophobicity and polarity .

Q. How to resolve contradictions in reported biological activity across analogs?

- Hypothesis testing : Evaluate off-target effects via proteome-wide profiling (e.g., kinome screens).

- Crystallography : Co-crystallize the compound with target kinases (e.g., EGFR or VEGFR2) to identify binding pose discrepancies.

- Metabolic stability assays : Use liver microsomes to assess CYP450-mediated degradation, which may explain variability in cell-based assays .

Q. What in silico strategies predict metabolic pathways and toxicity?

- ADMET modeling : Tools like Schrödinger’s QikProp estimate metabolic liability (e.g., cytochrome P450 interactions).

- Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) for C-F bonds to predict defluorination under physiological conditions.

- Molecular dynamics (MD) : Simulate binding to hERG channels to assess cardiac toxicity risk .

Q. How to optimize pharmacokinetics while retaining target affinity?

- Pharmacophore modification : Introduce solubilizing groups (e.g., pyridyl) without disrupting key hydrogen bonds.

- Prodrug design : Mask the nitrile group as a phosphate ester to enhance aqueous solubility.

- In vivo PK studies : Monitor half-life (t) and clearance in rodent models after oral administration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten